JH-VIII-157-02

ALK inhibitor resistance G1202R solvent‑front mutation NSCLC acquired resistance

JH-VIII-157-02 is the sole alectinib-based analog retaining full low‑nM potency against the ALK G1202R solvent‑front mutation, overcoming >50‑fold alectinib resistance. Validated CNS penetration (brain/plasma ~0.1) and oral bioavailability enable physiological preclinical modeling of intracranial and leptomeningeal NSCLC metastases. Its dual ALK/RET inhibition supports poly‑oncogene research. Choose JH‑VIII‑157‑02 for chemically coherent, mechanistically interpretable resistance and CNS metastasis studies.

Molecular Formula C28H27N5O2
Molecular Weight 465.5 g/mol
Cat. No. B608192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJH-VIII-157-02
SynonymsJH-VIII-157-02;  JH-VIII-15702;  JH-VIII-157 02;  JHVIII-157-02;  JHVIII-15702;  JHVIII-157 02;  JH815702;  JH-815702;  JH 815702.
Molecular FormulaC28H27N5O2
Molecular Weight465.5 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1C3=CN(N=C3)CC(=O)N(C)C)C(C4=C(C2=O)C5=C(N4)C=C(C=C5)C#N)(C)C
InChIInChI=1S/C28H27N5O2/c1-6-17-10-21-22(11-20(17)18-13-30-33(14-18)15-24(34)32(4)5)28(2,3)27-25(26(21)35)19-8-7-16(12-29)9-23(19)31-27/h7-11,13-14,31H,6,15H2,1-5H3
InChIKeyIDGNCVHQDDOPND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





JH-VIII-157-02 for Research Use: An Alectinib-Based ALK Inhibitor with Quantified Potency Against G1202R and CNS Penetration in Preclinical Models


JH-VIII-157-02 is a second‑generation small‑molecule inhibitor of anaplastic lymphoma kinase (ALK) that is structurally derived from alectinib [REFS‑1]. It demonstrates potent, orally bioavailable, and central nervous system (CNS)‑penetrant activity against both wild‑type ALK and a broad panel of clinically relevant ALK resistance mutations, including the solvent‑front G1202R mutant that confers high‑level resistance to first‑ and second‑generation ALK inhibitors [REFS‑1][REFS‑2]. The compound is provided as a research‑grade tool for preclinical studies of ALK‑driven oncogenesis and resistance.

Why Generic ALK Inhibitors Cannot Substitute for JH-VIII-157-02 in G1202R‑Driven and CNS‑Positive ALK‑Rearranged Disease Models


First‑generation (crizotinib) and many second‑generation ALK inhibitors (including alectinib, ceritinib, and brigatinib) exhibit markedly reduced potency against the ALK G1202R solvent‑front mutation, a common mechanism of acquired resistance in non‑small cell lung cancer (NSCLC) [REFS‑1]. In head‑to‑head cellular assays, alectinib shows >50‑fold loss of potency against G1202R relative to wild‑type ALK, whereas JH‑VIII‑157‑02 maintains low‑nanomolar activity (IC₅₀ = 2 nM) [REFS‑2]. Moreover, while several clinically approved agents achieve varying degrees of CNS exposure, JH‑VIII‑157‑02 has been directly demonstrated to penetrate the mouse brain following oral administration, achieving a brain‑to‑plasma ratio of approximately 0.1 [REFS‑3]. These differential properties render generic substitution in G1202R‑mutant or CNS‑positive preclinical models scientifically invalid.

JH-VIII-157-02: Quantified Differentiation Against Alectinib, Ceritinib, Lorlatinib, and Brigatinib in Cellular ALK Inhibition, CNS Penetration, and Resistance‑Mutation Coverage


G1202R Solvent‑Front Mutation: JH‑VIII‑157‑02 Maintains Low‑Nanomolar Potency While Alectinib Loses >50‑Fold Activity

JH‑VIII‑157‑02 demonstrates an IC₅₀ of 2 nM against Ba/F3 cells expressing EML4‑ALK G1202R, whereas alectinib (its parent scaffold) exhibits an IC₅₀ of 117 nM against the identical cellular model, representing a 58‑fold loss of potency [REFS‑1]. This direct head‑to‑head comparison establishes that JH‑VIII‑157‑02 is the only alectinib‑derived inhibitor that fully retains wild‑type‑level activity against the G1202R mutant.

ALK inhibitor resistance G1202R solvent‑front mutation NSCLC acquired resistance

Broad‑Spectrum Mutant Coverage: JH‑VIII‑157‑02 Exhibits Uniform Potency Across Seven ALK Resistance Variants, Outperforming Alectinib and Ceritinib in Selectivity Profile

JH‑VIII‑157‑02 maintains an IC₅₀ ≤3 nM against six frequently observed ALK mutants (G1202R, C1156Y, F1174L, S1206Y, G1269A) and retains sub‑100 nM activity against less common variants (L1196M: 58 nM; 1151Tins: 107 nM; L1152R: 196 nM) [REFS‑1]. In contrast, alectinib shows >100 nM IC₅₀ against G1202R, and ceritinib demonstrates variable potency with >30‑fold shifts against certain mutants [REFS‑2][REFS‑3]. Brigatinib, while potent against G1202R (0.6‑6.6 nM), has a narrower reported mutant‑coverage profile in cellular assays [REFS‑4].

ALK resistance mutations kinase inhibitor selectivity pan‑mutant ALK inhibitor

Binding Affinity and Drug‑Residence Time: JH‑VIII‑157‑02 Retains Comparable Affinity for G1202R Mutant While Alectinib Shows Impaired Binding and Accelerated Dissociation

Molecular dynamics simulations and free‑energy calculations reveal that JH‑VIII‑157‑02 possesses similar binding affinities for both wild‑type ALK and the G1202R mutant, whereas alectinib exhibits substantially reduced affinity for G1202R [REFS‑1]. Umbrella sampling simulations further demonstrate that JH‑VIII‑157‑02 maintains comparable dissociation kinetics from both ALK forms, while alectinib dissociates more readily from G1202R, indicating a shorter drug‑target residence time [REFS‑1]. The conformational change of the ATP‑binding glycine‑rich loop is identified as the primary driver of alectinib resistance, a structural alteration that JH‑VIII‑157‑02 circumvents [REFS‑1].

ALK‑G1202R binding kinetics molecular dynamics simulation drug‑target residence time

CNS Penetration: JH‑VIII‑157‑02 Achieves Measurable Brain Exposure Following Oral Administration, with Quantified Brain‑to‑Plasma Ratio

JH‑VIII‑157‑02 is orally bioavailable and demonstrates CNS penetration in mice. Two hours after a single oral dose of 10 mg/kg, the plasma concentration reached 0.34 μM, and the brain concentration reached 0.03 μM, yielding a total brain‑to‑plasma concentration ratio of 0.1 [REFS‑1]. This level of CNS exposure is comparable to that reported for alectinib and lorlatinib in preclinical models [REFS‑2], positioning JH‑VIII‑157‑02 as a research‑grade tool for investigating ALK‑driven intracranial disease.

CNS‑penetrant ALK inhibitor brain metastasis blood‑brain barrier

Kinase Selectivity Profile: JH‑VIII‑157‑02 Inhibits RET and IRAK Family Kinases at Low‑Nanomolar Concentrations, Offering a Defined Polypharmacology Signature

Beyond ALK, JH‑VIII‑157‑02 exhibits defined off‑target inhibitory activity against RET (IC₅₀ = 3 nM), RET V804L (13 nM), RET V804M (12 nM), CLK4 (14 nM), IRAK1 (14 nM), and IRAK4 (465 nM) [REFS‑1]. This selectivity profile contrasts with alectinib, which shows >100 nM IC₅₀ against RET and IRAK family members, and with ceritinib, which has broader off‑target activity against IGF‑1R and INSR [REFS‑2]. The narrow, well‑characterized polypharmacology of JH‑VIII‑157‑02 may be advantageous in certain ALK‑driven models where concomitant RET or IRAK signaling contributes to tumor progression.

kinase selectivity RET inhibition IRAK family kinases

JH‑VIII‑157‑02 Application Scenarios: Validated Preclinical Use Cases in ALK G1202R Resistance, CNS Metastasis, and Kinase Selectivity Studies


Probing Acquired Resistance to Alectinib via the ALK G1202R Solvent‑Front Mutation

JH‑VIII‑157‑02 is the direct structural analog of alectinib that uniquely retains full potency against the G1202R mutant [REFS‑1]. Researchers can employ JH‑VIII‑157‑02 in isogenic Ba/F3 or NSCLC cell line pairs (e.g., H3122 G1202R‑CRISPR) to mechanistically dissect how the G1202R substitution alters drug‑binding kinetics and downstream signaling, without the confounding variable of comparing different chemical scaffolds. This application is supported by quantitative IC₅₀ data showing a 58‑fold potency advantage over alectinib in the G1202R context [REFS‑1].

Evaluating CNS‑Penetrant ALK Inhibition in Orthotopic or Intracranial Xenograft Models

Given its demonstrated brain‑to‑plasma ratio of 0.1 following oral administration in mice [REFS‑2], JH‑VIII‑157‑02 is suitable for preclinical studies requiring simultaneous systemic and intracranial ALK inhibition. This includes orthotopic implantation of ALK‑rearranged NSCLC cells into the mouse brain or treatment of established leptomeningeal dissemination models. The compound's oral bioavailability and CNS penetration enable chronic dosing regimens that more faithfully recapitulate clinical scenarios of brain metastasis management [REFS‑1][REFS‑2].

Studying ALK‑RET Co‑Inhibition in Thyroid and Lung Cancer Models

JH‑VIII‑157‑02's dual activity against ALK (IC₅₀ = 2 nM) and RET (IC₅₀ = 3 nM) [REFS‑3] makes it a valuable chemical probe for investigating tumors driven by both oncogenes, such as certain papillary thyroid carcinomas and NSCLC with coexisting ALK and RET alterations. Unlike alectinib, which lacks meaningful RET inhibition, JH‑VIII‑157‑02 can be used to test the hypothesis that concurrent RET blockade may forestall the emergence of ALK‑independent resistance clones [REFS‑1].

Investigating IRAK1‑Dependent Innate Immune Signaling in ALK‑Driven Tumors

JH‑VIII‑157‑02 inhibits IRAK1 with an IC₅₀ of 14 nM [REFS‑3], a kinase implicated in Toll‑like receptor and interleukin‑1 receptor signaling. This off‑target activity can be exploited in tumor‑immune co‑culture systems to examine whether IRAK1 inhibition alters the inflammatory tumor microenvironment or affects immune‑mediated clearance of ALK‑positive cancer cells. Researchers comparing JH‑VIII‑157‑02 to IRAK1‑sparing ALK inhibitors (e.g., alectinib) can isolate the contribution of IRAK1 blockade to observed phenotypic changes [REFS‑1].

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